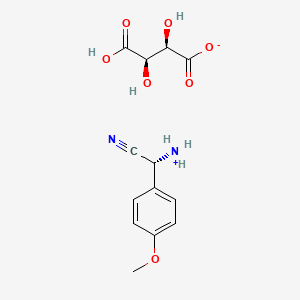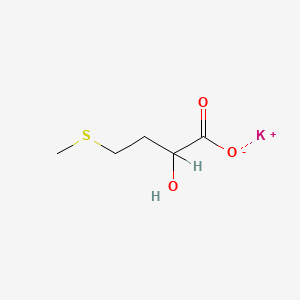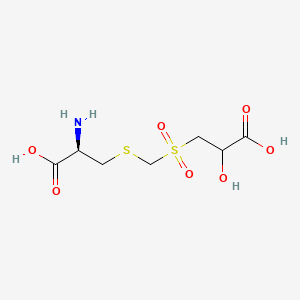
S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine is a chemical compound with a molecular formula of C7H13NO5S. It is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is known for its unique structural features, which include a sulphonyl group and a carboxylic acid group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine typically involves the reaction of L-cysteine with a sulphonylating agent. One common method is the reaction of L-cysteine with 2-chloroacetic acid under basic conditions to form the intermediate, which is then reacted with a sulphonyl chloride to yield the final product. The reaction conditions often include maintaining a specific pH and temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization or chromatography are employed to achieve the required purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the sulphonyl group to a thiol group.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines are used in the presence of catalysts or activating agents.
Major Products Formed
Oxidation: Disulfides, sulfoxides
Reduction: Thiol derivatives
Substitution: Esters, amides
Scientific Research Applications
S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular processes and as a potential antioxidant.
Medicine: Investigated for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine involves its interaction with various molecular targets and pathways. The sulphonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The compound may also modulate redox reactions, contributing to its antioxidant properties. Specific pathways and targets include enzymes involved in oxidative stress response and cellular signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- S-(2-Carboxy-2-hydroxyethyl)homocysteine
- S-(2-Carboxy-2-hydroxyethyl)cysteine
Uniqueness
S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine is unique due to its specific structural features, such as the presence of both a sulphonyl group and a carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
30892-74-1 |
|---|---|
Molecular Formula |
C7H13NO7S2 |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(2-carboxy-2-hydroxyethyl)sulfonylmethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C7H13NO7S2/c8-4(6(10)11)1-16-3-17(14,15)2-5(9)7(12)13/h4-5,9H,1-3,8H2,(H,10,11)(H,12,13)/t4-,5?/m0/s1 |
InChI Key |
FUSRIFABMMOUAA-ROLXFIACSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SCS(=O)(=O)CC(C(=O)O)O |
Canonical SMILES |
C(C(C(=O)O)N)SCS(=O)(=O)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


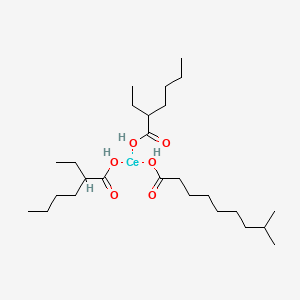
![[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate](/img/structure/B12671028.png)

![Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate]](/img/structure/B12671039.png)
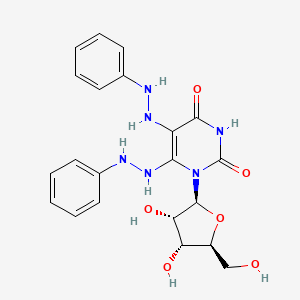
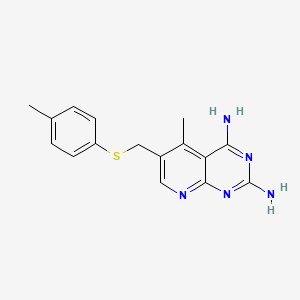
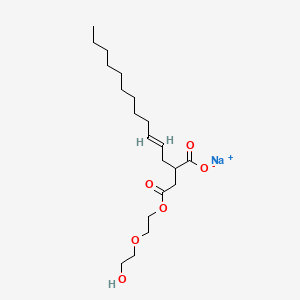

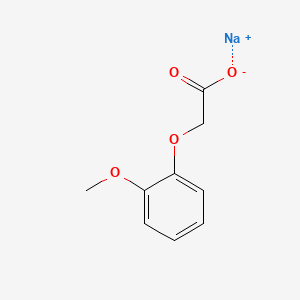
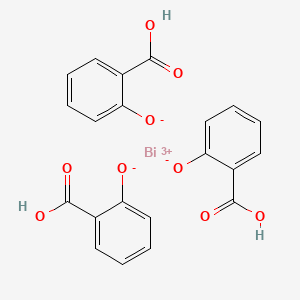
![oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B12671069.png)
